molecular formula C23H25N3O3 B14933424 N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-(4-methoxyphenyl)acetamide

N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-(4-methoxyphenyl)acetamide

Cat. No.: B14933424
M. Wt: 391.5 g/mol
InChI Key: NWRLQVOERIZVIL-UHFFFAOYSA-N
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Description

N-[1-(1H-Indol-2-ylcarbonyl)piperidin-4-yl]-2-(4-methoxyphenyl)acetamide is a synthetic compound featuring a piperidine core substituted at the 1-position with an indole-2-carbonyl group and at the 4-position with a 2-(4-methoxyphenyl)acetamide moiety. The indole moiety, a bicyclic aromatic structure, may confer affinity for serotoninergic or tryptaminergic receptors due to its structural similarity to tryptamine derivatives.

Properties

Molecular Formula

C23H25N3O3

Molecular Weight

391.5 g/mol

IUPAC Name

N-[1-(1H-indole-2-carbonyl)piperidin-4-yl]-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C23H25N3O3/c1-29-19-8-6-16(7-9-19)14-22(27)24-18-10-12-26(13-11-18)23(28)21-15-17-4-2-3-5-20(17)25-21/h2-9,15,18,25H,10-14H2,1H3,(H,24,27)

InChI Key

NWRLQVOERIZVIL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-(4-methoxyphenyl)acetamide typically involves multiple steps, including the formation of the indole nucleus, the piperidine ring, and the methoxyphenyl acetamide group. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimized reaction conditions, including the use of high-pressure reactors, advanced catalysts, and continuous flow systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction may produce alcohol derivatives.

Scientific Research Applications

N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-(4-methoxyphenyl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The piperidine ring may enhance the compound’s ability to cross biological membranes, increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional similarities to other piperidine-based acetamides are analyzed below. Key differences in substituents, molecular weights, and reported activities are highlighted.

Table 1: Structural and Functional Comparison of Piperidine-Based Acetamides

Compound Name (Source) Piperidine Substituent Acetamide Group Molecular Weight (g/mol) Activity/Application
Target Compound 1H-Indol-2-ylcarbonyl 2-(4-Methoxyphenyl) ~381.45* Not reported (speculative: neurological targets)
N-(1-Benzylpiperidin-4-yl)-2-(2-oxoindolin-3-yl)acetamide Benzyl 2-(2-Oxoindolin-3-yl) Not reported AChE inhibition (IC₅₀ = 0.01 µM)
2-(4-Methoxyphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide 4-Methylpiperidin-1-ylsulfonyl 2-(4-Methoxyphenyl) Not reported Structural analog; activity not reported
Ocfentanil (N-(2-Fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide) 1-(2-Phenylethyl) 2-Methoxy-N-phenyl 352.5 Opioid receptor agonist (controlled substance)
(S)-N-(1-(4-Methoxyphenyl)ethyl)-2-(4-oxopyrrolo[1,2-d][1,2,4]triazin-3(4H)-yl)acetamide (20a) 4-Oxopyrrolo[1,2-d][1,2,4]triazin-3(4H)-yl 4-Methoxyphenyl (ethyl-linked) Not reported GPR139 agonist (therapeutic effects in social interaction models)

*Calculated molecular weight (C₂₃H₂₃N₃O₃).

Key Observations:

Structural Variations: The target compound uniquely combines an indole-2-carbonyl group with a 4-methoxyphenyl acetamide, distinguishing it from analogs with benzyl (Compound 23, ), phenethyl (Ocfentanil, ), or heterocyclic (Compound 20a, ) substituents.

Opioid Activity: Ocfentanil and related fentanyl analogs () underscore the importance of regulatory scrutiny for piperidine-acetamides with phenethyl or aryl substitutions .

Regulatory Considerations :

  • Compounds like Ocfentanil are Schedule I controlled substances due to opioid receptor activity, emphasizing the need for caution in developing structurally related analogs .

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